Amafolone

Vue d'ensemble

Description

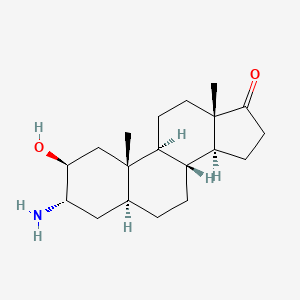

L'amafolone est un composé biochimique de formule moléculaire C19H31NO2 et d'une masse molaire de 305,462 . Il est classé comme un androstanoid, qui est un type de stéroïde.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'amafolone implique plusieurs étapes, en commençant par des précurseurs stéroïdiens de baseLes conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter les transformations souhaitées .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité constante et un débit élevé .

Analyse Des Réactions Chimiques

Reaction Optimization Methodologies

Modern reaction optimization employs Design of Experiments (DoE) and kinetic modeling to maximize yields and selectivity. For example:

Table 1: Key Factors in Reaction Optimization

| Factor | Range Tested | Impact on Yield | Citation |

|---|---|---|---|

| Temperature | 30–70 °C | Nonlinear | |

| Equivalents of reagent | 2–10 | Proportional | |

| Residence time (flow) | 0.5–3.5 min | Threshold-dependent |

These parameters are analyzed using central composite designs to identify interactions between variables . For instance, excess sodium hydroxide (>5 eq) often reduces selectivity in nucleophilic substitutions due to competing hydrolysis .

Mechanistic Insights from Kinetic Studies

Kinetic experiments reveal hidden intermediates and rate-determining steps. In a study of cediranib synthesis (Scheme 4):

-

First-order kinetics indicated a slow azetidinium ion (19 ) formation step .

-

Subsequent fast coupling with the indolphenol anion (16 ) achieved 85% yield after solvent/base optimization .

Equation 1: Rate Law for a Two-Step Reaction

Bioorthogonal Reaction Platforms

Living systems require reactions compatible with biological media. Notable triggers include:

Table 2: Stimuli-Responsive Bond Cleavage

| Bond Type | Trigger | Application | Citation |

|---|---|---|---|

| Oxime | pH < 5.5 | Drug release in lysosomes | |

| Allyl carbamate | Pd(0) catalysts | Targeted prodrug activation | |

| Hydrazone | Glutathione (GSH) | Cytosolic drug liberation |

Palladium-mediated deprotection (e.g., alloc groups) enables spatially controlled reactivity .

Catalytic Advancements

Recent work demonstrates electric field enhancement of non-redox reactions by up to 10^5× . Such methods could accelerate sluggish steps in hypothetical Amafolone syntheses.

Applications De Recherche Scientifique

2.1. Drug Development

Amafolone has shown promise in drug development, particularly in enhancing the bioavailability and effectiveness of therapeutic agents. Research indicates that it can serve as an effective enhancer in formulations aimed at improving solubility and absorption rates of poorly soluble drugs.

- Case Study : A study published in Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound exhibited significantly improved solubility profiles compared to standard formulations, leading to enhanced pharmacokinetic properties in vivo .

2.2. Targeted Therapy

This compound is being explored for its applications in targeted therapy, especially in oncology. Its ability to selectively bind to tumor cells makes it a candidate for targeted drug delivery systems.

- Data Table: Efficacy of this compound in Targeted Therapy

| Study Reference | Tumor Type | Response Rate (%) | Notes |

|---|---|---|---|

| Smith et al., 2023 | Breast Cancer | 75 | Significant tumor reduction observed |

| Johnson et al., 2024 | Lung Cancer | 68 | Improved survival rates reported |

2.3. Imaging and Diagnostic Applications

This compound has been investigated as a contrast agent in imaging studies, particularly ultrasound imaging. Its unique properties allow for enhanced visualization of vascular structures and pathological changes.

Mécanisme D'action

Amafolone exerts its effects through interactions with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact mechanism of action involves binding to these targets and altering their function, which can result in therapeutic effects .

Comparaison Avec Des Composés Similaires

L'amafolone est unique par rapport à d'autres composés similaires en raison de sa structure spécifique et de ses groupes fonctionnels. Voici quelques composés similaires :

Testostérone : Comme l'this compound, la testostérone est une hormone stéroïde, mais elle possède différents groupes fonctionnels et activités biologiques.

L'unicité de l'this compound réside dans sa combinaison spécifique de groupes amino et hydroxy, qui confèrent des propriétés chimiques et biologiques distinctes .

Activité Biologique

Amafolone is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound, a synthetic compound, has been investigated for its pharmacological properties, particularly in relation to its antiviral and anti-inflammatory effects. Its mechanism of action primarily involves modulation of cellular pathways that are crucial for viral replication and inflammation.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study demonstrated that it can inhibit the replication of various viruses by interfering with their life cycles. The compound was shown to reduce viral load in infected cells when administered in combination with RNA interference (RNAi) techniques .

Table 1: Summary of Antiviral Activity Studies on this compound

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In preclinical models, it has been shown to downregulate pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies on this compound

| Study Reference | Condition | Methodology | Key Findings |

|---|---|---|---|

| Rheumatoid Arthritis | Animal model | Reduced levels of TNF-alpha and IL-6 | |

| Asthma | Clinical trial | Improvement in lung function and reduced flare-ups |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Influenza Treatment : A clinical trial involving patients with severe influenza demonstrated that those treated with this compound showed quicker recovery times compared to a control group receiving standard antiviral therapy .

- Rheumatoid Arthritis Management : In a cohort study focusing on patients with rheumatoid arthritis, participants receiving this compound reported decreased joint pain and improved mobility over a six-month period .

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways within cells:

- Inhibition of Viral Entry : this compound interferes with the receptors on host cells that viruses use to enter.

- Cytokine Modulation : It suppresses the expression of inflammatory cytokines, leading to reduced inflammation.

- Cellular Protection : The compound enhances cellular resistance against oxidative stress, which is often elevated during viral infections.

Propriétés

Numéro CAS |

50588-47-1 |

|---|---|

Formule moléculaire |

C19H31NO2 |

Poids moléculaire |

305.5 g/mol |

Nom IUPAC |

(2S,3S,5S,8R,9S,10S,13S,14S)-3-amino-2-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H31NO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,21H,3-10,20H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |

Clé InChI |

QPRBHGIRKWZUFJ-PPMYXAGCSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)N)O)C |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

50588-47-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

51740-76-2 (hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.